molecular formula C14H16N2O2S2 B1300863 Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-21-7

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B1300863
CAS No.: 312922-21-7
M. Wt: 308.4 g/mol
InChI Key: XNUXCOWFAZZTNQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For this compound, the starting materials might include 2,6-dimethylphenyl isothiocyanate and ethyl acetoacetate.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates.

    Solvents: Such as ethanol or methanol, to dissolve reactants and control reaction temperature.

    Temperature and Pressure: Carefully controlled to ensure optimal reaction conditions and prevent decomposition of sensitive intermediates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in substituents.

    Phenylthiazoles: Compounds such as 2-phenylthiazole and 4-phenylthiazole have similar aromatic substituents but lack the specific functional groups of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate.

Uniqueness: The unique combination of the ethyl ester, amino group, and dimethylphenyl substituent in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its specific structure allows for targeted interactions in biological systems, which can be leveraged for therapeutic purposes.

Properties

IUPAC Name

ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUXCOWFAZZTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353924
Record name SBB002722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-21-7
Record name SBB002722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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